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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression profile of G protein-

coupled receptor 61 (GPR61) in human tissues. GPR61 is an orphan receptor that is gaining

interest as a potential therapeutic target due to its constitutive activity and its association with

metabolic regulation and neurological functions.[1][2] This document summarizes quantitative

expression data, details relevant experimental protocols, and visualizes the known signaling

pathway to facilitate further research and drug development efforts targeting this receptor.

Quantitative Expression of GPR61 in Human
Tissues
The expression of GPR61 has been characterized at both the mRNA and protein levels across

a wide range of human tissues. While mRNA data provides a quantitative measure of gene

transcription, protein data, primarily from immunohistochemistry, offers a semi-quantitative view

of the functional molecules present in the tissue.

GPR61 Messenger RNA (mRNA) Expression
The following table summarizes the mRNA expression levels of GPR61 in various human

tissues. The data is presented in normalized transcripts per million (nTPM) from a consensus

dataset combining data from the Human Protein Atlas (HPA) and the Genotype-Tissue

Expression (GTEx) project, providing a standardized measure of transcript abundance.[3]
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Tissue nTPM (normalized Transcripts Per Million)

Brain

Pituitary Gland 25.7

Brain - Cortex 11.8

Brain - Frontal Cortex (BA9) 9.4

Brain - Anterior cingulate cortex (BA24) 8.8

Caudate 8.1

Putamen 7.3

Hippocampus 6.5

Amygdala 6.2

Thalamus 5.9

Cerebellum 2.1

Endocrine Tissues

Adrenal Gland 1.8

Thyroid Gland 0.7

Pancreas 0.3

Reproductive Tissues

Testis 3.5

Ovary 0.6

Uterus 0.3

Prostate 0.2

Immune System

Spleen 0.9

Lymph Node 0.6
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Bone Marrow 0.4

Other Tissues

Retina 10.2

Nerve - Tibial 4.5

Adipose Tissue 1.2

Heart Muscle 0.3

Skeletal Muscle 0.2

Liver 0.1

Lung 0.1

Kidney 0.1

Skin 0.1

Data sourced from the Human Protein Atlas consensus dataset (HPA and GTEx).[3]

GPR61 Protein Expression
Protein expression data for GPR61 is primarily derived from immunohistochemistry (IHC)

studies. The Human Protein Atlas provides a summary of protein expression, noting

cytoplasmic expression in the central nervous system (CNS) and retina.[3][4][5] Studies have

also demonstrated GPR61 protein expression in the human hippocampus and in peripheral

blood mononuclear cells (PBMCs).[6] The following table provides a semi-quantitative

summary of GPR61 protein expression.
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Tissue/Cell Type Expression Level Cellular Localization

Central Nervous System

Hippocampus (CA1, CA2, CA3

pyramidal neurons)
High Cytoplasmic

Hippocampus (Dentate Gyrus,

CA4)
Moderate Cytoplasmic

Caudate Detected Not specified

Putamen Detected Not specified

Thalamus Detected Not specified

Cerebral Cortex Detected Cytoplasmic

Retina Detected Cytoplasmic

Immune Cells

Peripheral Blood Mononuclear

Cells (PBMCs)
Detected Cell Surface/Intracellular

- Th17 Cells Higher than resting CD4+ Not specified

- CD4+ T cells Detected Not specified

- CD8+ T cells Detected Not specified

- B cells Detected Not specified

- Monocytes Detected Not specified

Adrenal Gland

Zona glomerulosa Detected Not specified

Expression levels are categorized as High, Moderate, or Detected based on available

immunohistochemical data.[4][6]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to determine the

expression of GPR61 in human tissues.

Quantitative Real-Time PCR (RT-qPCR) for GPR61 mRNA
This protocol is adapted for the quantification of GPR61 mRNA in human peripheral blood

mononuclear cells (PBMCs) and can be modified for other tissues.[6]

1. RNA Isolation:

Isolate total RNA from human PBMCs using a suitable RNA isolation kit (e.g., RNeasy Mini

Kit, Qiagen) according to the manufacturer's instructions.

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An

A260/A280 ratio of ~2.0 is considered pure.

2. cDNA Synthesis:

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse

transcription kit with random primers, following the manufacturer's protocol.

3. RT-qPCR Reaction:

Prepare the qPCR reaction mix in a total volume of 20 µL containing:

10 µL of 2x SYBR Green Master Mix

1 µL of cDNA template

1 µL of each forward and reverse primer (10 µM stock)

7 µL of nuclease-free water

Human GPR61 Primers:

Forward: 5'-CTTTCGAATCCCAGGCCAGA-3'[6]

Reverse: 5'-GCAGGACGGAGGTAGCTG-3'[6]
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Human β-actin (Housekeeping Gene) Primers:

Use validated primers for a stable housekeeping gene for normalization.

Perform the qPCR using a standard thermal cycling protocol:

Initial denaturation: 95°C for 10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Include a melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

Determine the cycle threshold (Ct) for GPR61 and the housekeeping gene.

Calculate the relative expression of GPR61 using the ΔΔCt method.

Immunohistochemistry (IHC) for GPR61 Protein in Brain
Tissue
This protocol provides a general framework for the detection of GPR61 in paraffin-embedded

human brain sections.

1. Tissue Preparation:

Fix fresh human brain tissue in 10% neutral buffered formalin for 24-48 hours.

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in

paraffin wax.

Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:
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Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to

water.

3. Antigen Retrieval:

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g.,

10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker or water bath at 95-

100°C for 20-30 minutes.

Allow the slides to cool to room temperature.

4. Staining:

Wash the sections with phosphate-buffered saline (PBS).

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15

minutes.

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in PBS) for 1

hour.

Incubate with a primary antibody against human GPR61 (e.g., a rabbit polyclonal antibody)

diluted in blocking buffer overnight at 4°C.

Wash with PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit

IgG) for 1 hour at room temperature.

Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30

minutes.

Visualize the staining with a chromogen solution such as 3,3'-diaminobenzidine (DAB).

Counterstain with hematoxylin, dehydrate, clear, and mount the coverslip.

Western Blot for GPR61 Protein
This protocol outlines the detection of GPR61 in cell or tissue lysates.
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1. Protein Extraction:

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-

PAGE).

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against human GPR61 diluted in blocking

buffer overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane three times with TBST.

4. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

visualize using an imaging system.
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GPR61 Signaling Pathway and Experimental
Workflows
GPR61 is an orphan G protein-coupled receptor that is known to be constitutively active,

meaning it signals without the need for a bound ligand.[7][8] It primarily couples to the Gs alpha

subunit (Gαs) of the heterotrimeric G protein complex.[7][8]

GPR61 Constitutive Signaling Pathway
The activation of Gαs by GPR61 leads to the stimulation of adenylyl cyclase, which then

converts ATP into cyclic AMP (cAMP).[7][8] The subsequent increase in intracellular cAMP

levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream

target proteins, leading to a cellular response.
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GPR61 Constitutive Gs-cAMP Signaling Pathway

Experimental Workflow for GPR61 Expression Analysis
The following diagram illustrates a typical workflow for analyzing the expression of GPR61 in

human tissue samples, from sample acquisition to data analysis.
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Workflow for GPR61 Expression Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://7tmantibodies.com/phosphosite-7tm-antibodies/orphan-receptors/gpr61/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1402222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1402222/
https://www.proteinatlas.org/ENSG00000156097-GPR61/tissue
https://www.uniprot.org/uniprotkb/Q9BZJ8/entry
https://www.proteinatlas.org/ENSG00000156097-GPR61
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715243/
https://www.origene.com/support/learning-resources/protocols/westernblotprotocol
https://hellobio.com/immunohistochemistry-ihc-protocol
https://www.benchchem.com/product/b12375188#gpr61-expression-profile-in-human-tissues
https://www.benchchem.com/product/b12375188#gpr61-expression-profile-in-human-tissues
https://www.benchchem.com/product/b12375188#gpr61-expression-profile-in-human-tissues
https://www.benchchem.com/product/b12375188#gpr61-expression-profile-in-human-tissues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12375188?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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